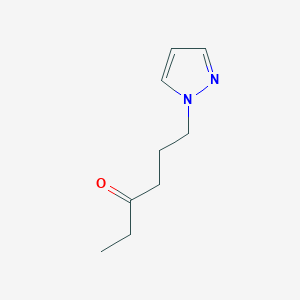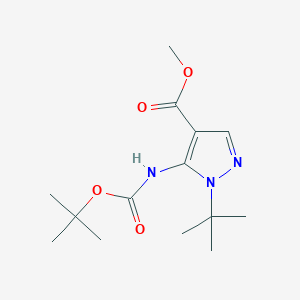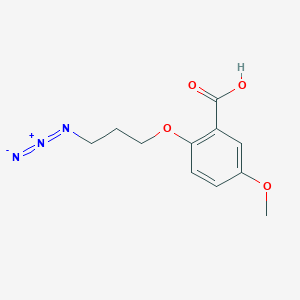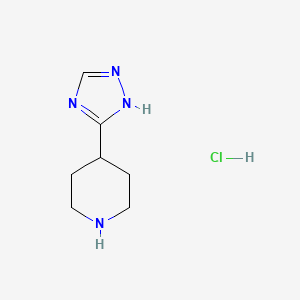
6-(1H-pyrazol-1-yl)hexan-3-one
Vue d'ensemble
Description
“6-(1H-pyrazol-1-yl)hexan-3-one” is a chemical compound with the formula C9H14N2O and a molecular weight of 166.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-(1H-pyrazol-1-yl)hexan-3-one” consists of a pyrazole ring attached to a hexan-3-one chain . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .Physical And Chemical Properties Analysis
“6-(1H-pyrazol-1-yl)hexan-3-one” has a molecular weight of 166.22 and a formula of C9H14N2O . Further physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Conformational Studies
6-(1H-pyrazol-1-yl)hexan-3-one and its derivatives have been the subject of conformational studies. For instance, hexakis(pyrazol-1-yl)benzenes and related compounds have been examined through semiempirical calculations and nuclear magnetic resonance (NMR) studies (Foces-Foces et al., 1997). These studies help in understanding the stability and dynamics of the conformers, contributing to the broader knowledge of the chemical's structural properties.
Synthesis and Derivatization
Research has been conducted on the synthesis of derivatives of pyrazolyl compounds, including methods for green protection and one-pot synthesis of various derivatives (Ahmed & Mezei, 2015). These methods enable the efficient production of compounds with a wide range of functionalities, making them useful in various applications, including in materials science and pharmaceuticals.
Catalysis and Material Science
Compounds related to 6-(1H-pyrazol-1-yl)hexan-3-one have been studied for their potential use in catalysis and material science. For example, pyrazolylpyridine complexes have been examined for their role in catalyzing ethylene oligomerization reactions, highlighting their potential in enhancing catalyst efficiency (Nyamato et al., 2014). Additionally, research has focused on lanthanide 1,3-diketonates bearing pyrazole moiety for OLED applications, indicating their utility in developing advanced electronic materials (Taydakov et al., 2016).
Biomedical Applications
There is ongoing research into the potential biomedical applications of pyrazolyl derivatives. Studies include the synthesis of compounds for antimicrobial evaluation, cytotoxicity evaluation for potential anticancer agents, and molecular docking studies to understand their interaction with biological targets (Jilloju et al., 2021), (Alam et al., 2018). These studies are crucial for developing new therapeutic agents and understanding their mechanisms of action.
Energetic Materials
The integration of pyrazole skeletons into energetic materials has been explored to enhance energy and safety in high explosives (Yan et al., 2022). This research is pivotal in developing advanced materials with balanced properties for practical applications in defense and industry.
Propriétés
IUPAC Name |
6-pyrazol-1-ylhexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-9(12)5-3-7-11-8-4-6-10-11/h4,6,8H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIKFQJLYVRPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)hexan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B1411743.png)






